molecular formula C15H16ClFN2O2S B2979090 3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide CAS No. 314022-31-6

3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2979090
CAS No.: 314022-31-6
M. Wt: 342.81
InChI Key: MQTFAQSFIGKJAQ-UHFFFAOYSA-N
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Description

3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Scientific Research Applications

3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It is utilized in various industrial applications, including the synthesis of other complex organic molecules and as a precursor in chemical manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate halogenated precursor.

    Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced via halogenation reactions using reagents such as chlorine and fluorine gas or their respective halogenating agents.

    Attachment of the Morpholine Moiety: The morpholine group is introduced through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile and reacts with an appropriate electrophilic intermediate.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-6-fluoro-1-benzothiophene-2-carboxamide: Lacks the morpholine moiety.

    6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the chloro substituent.

    3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide: Lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents, along with the morpholine moiety, makes 3-chloro-6-fluoro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-chloro-6-fluoro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O2S/c16-13-11-2-1-10(17)9-12(11)22-14(13)15(20)18-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTFAQSFIGKJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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